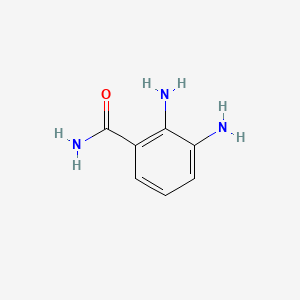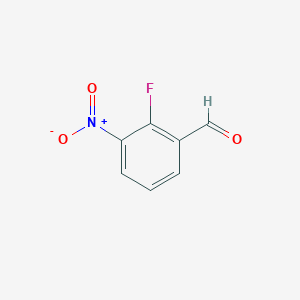
4-Formyl-n,n-dimethylbenzamide
Overview
Description
4-Formyl-n,n-dimethylbenzamide is a chemical compound with the empirical formula C10H11NO2 . It has a molecular weight of 177.20 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CN(C(C1=CC=C(C=C1)C=O)=O)C . The InChI code for this compound is 1S/C10H11NO2/c1-11(2)10(13)9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid compound . The storage temperature for this compound is room temperature .Scientific Research Applications
Oxidation and Metabolic Processes
4-Formyl-n,n-dimethylbenzamide is involved in oxidation reactions and metabolic processes. The oxidation of N,N-dimethylbenzamides to N-formyl-N-methylbenzamides, which is independent of the substituent in the aryl ring, involves a mechanism with direct hydrogen atom abstraction (Iley et al., 1990). Furthermore, the metabolism of N,N-dimethylbenzamides by rat liver microsomes results in the formation of N-methylbenzamides and formaldehyde, proceeding via an intermediate N-hydroxymethyl-N-methylbenzamide (Constantino et al., 1992).
Mitosis Inhibition in Plant Cells
A N-(1,1-dimethylpropynyl) benzamide series, which includes compounds related to this compound, shows powerful and selective inhibition of mitosis in plant cells. This effect is demonstrated by its characteristic impact on seedlings of various species and on dividing cells, without affecting mitochondria or chloroplast activities (Merlin et al., 1987).
Synthetic Utility in Chemistry
This compound is valuable in synthetic chemistry. For instance, N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals react with vicinal cis-diols to form cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, useful as temporary protecting groups for vicinal diols and indirect selective benzoylation and acetylation (Hanessian & Moralioglu, 1972).
Photophysics and Solvatochromism
4-Formyl-4′-N,N-dimethylamino-1,1′-biphenyl, closely related to this compound, exhibits solvatochromism. Its emission spectrum in various solvents shows that fluorescence originates from an excited species with charge transfer character. This leads to efficient lasing action and suggests its application as a charge transfer laser dye (Chou et al., 1995).
Ring-Chain Tautomerism
The compound exhibits ring-chain tautomerism in N-methyl- and N-(substituted phenyl)-2-formylbenzamides. The tautomeric pair synthesized (hydroxylactam-acylamide or aminolactone-iminocarboxylic acid) depends on the preparation method and/or the basicity of the amine used. The cyclic tautomer (hydroxylactam or aminolactone) is predominant in all cases studied (Bowden et al., 1998).
Manufacturing Synthesis
This compound is involved in manufacturing synthesis, such as in the elaboration of 5-chlorophthalide. The key step is ortho-lithiation of 4-chloro-N,N-diisopropylbenzamide, followed by formylation with dimethylformamide, leading to high overall yields (Faigl et al., 2010).
Safety and Hazards
4-Formyl-n,n-dimethylbenzamide is classified as Acute Tox. 3 Oral . It has a storage class code of 6.1C, which means it is combustible, acutely toxic, and can cause chronic effects . The safety information pictograms indicate that it is dangerous . The hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
Properties
IUPAC Name |
4-formyl-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11(2)10(13)9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRYFFTVFMQTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441680 | |
| Record name | 4-formyl-n,n-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58287-76-6 | |
| Record name | 4-formyl-n,n-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formyl-N,N-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
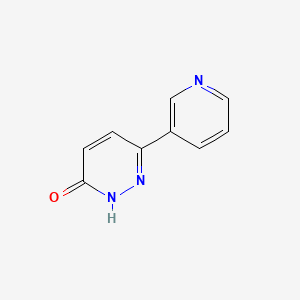
![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)
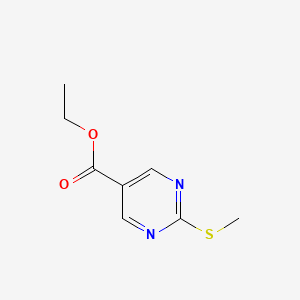
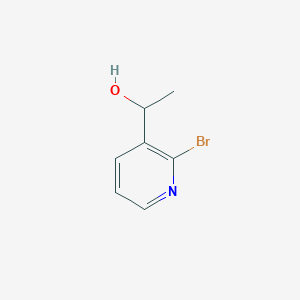

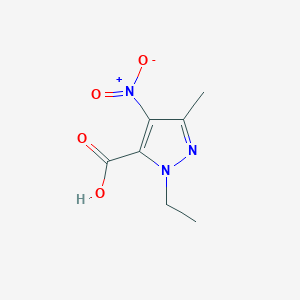
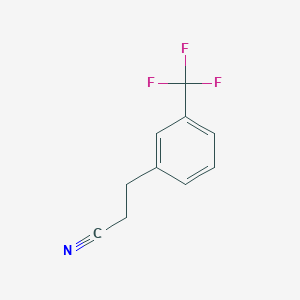
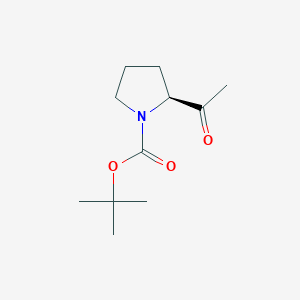

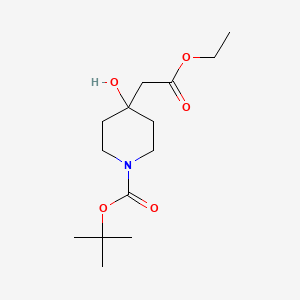
![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)
